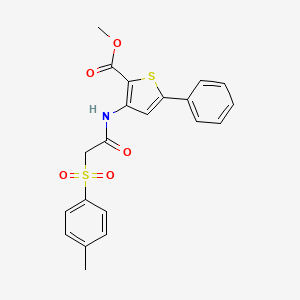

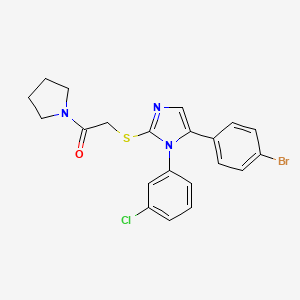

![molecular formula C17H18N2OS B2644937 2-[(4-propoxybenzyl)thio]-1H-benzimidazole CAS No. 537702-10-6](/img/structure/B2644937.png)

2-[(4-propoxybenzyl)thio]-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, the preparation of 2- (4- ( (1 H -benzo [d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide involves two steps. In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione is reacted with 4-fluorobenzaldehyde in DMSO to get 4- [ (1 H -benzimidazol-2-yl)sulfanyl]benzaldehyde. The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yields 2- ( {4- [ (1 H -benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Aplicaciones Científicas De Investigación

Antioxidant and Antimicrobial Activities

- α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Properties : Benzimidazole derivatives have been synthesized and studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Specific compounds showed promising ABTS and DPPH scavenging activities, indicating their potential as antioxidants. Some derivatives also demonstrated significant antimicrobial efficacy against both Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015).

- Novel Triheterocyclic Compounds with Antioxidant Activity : Triheterocyclic compounds containing benzimidazole, thiophene, and 1,2,4-triazole rings were synthesized and demonstrated significant antioxidant activities through CUPRAC, ABTS, and DPPH assays. This study highlights the potential of these compounds as effective antioxidants (Menteşe, Yılmaz, Baltaş, Bekircan, & Kahveci, 2015).

Antiprotozoal and Antibacterial Activity

- Nitro- and Halogeno-substituted Benzimidazole Derivatives : These compounds were synthesized and evaluated for their antibacterial and antiprotozoal activities. Certain thioalkyl derivatives exhibited significant activity against Stenotrophomonas malthophilia and showed comparable efficacy to metronidazole against various bacteria. One compound, in particular, displayed notable antiprotozoal activity (Kazimierczuk, Upcroft, Upcroft, Górska, Starościak, & Laudy, 2002).

Anticancer Activity

- Thiabendazole-derived 1,2,3-Triazole Derivatives : A series of thiabendazole-derived compounds were synthesized and exhibited significant in vitro antiproliferative activity against human cancer cell lines. One compound, in particular, showed promising activity, suggesting its potential as a chemotherapeutic agent (El Bourakadi, Mekhzoum, Saby, Morjani, Chakchak, Merghoub, Qaiss, & Bouhfid, 2020).

Propiedades

IUPAC Name |

2-[(4-propoxyphenyl)methylsulfanyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS/c1-2-11-20-14-9-7-13(8-10-14)12-21-17-18-15-5-3-4-6-16(15)19-17/h3-10H,2,11-12H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKCZKNZIAJHCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

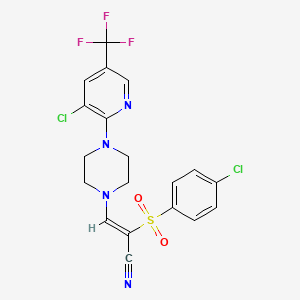

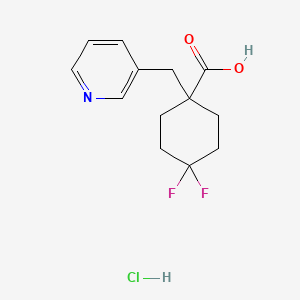

![2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2644856.png)

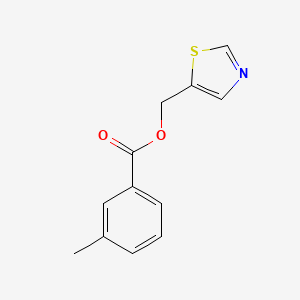

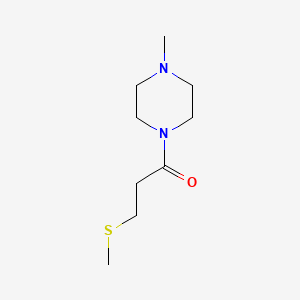

![ethyl 1-{[1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B2644863.png)

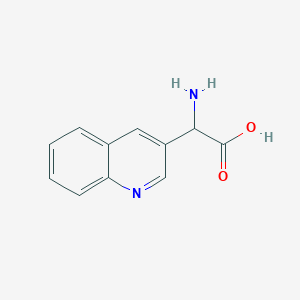

![4-bromo-2-{(E)-[(2,5-dimethoxybenzyl)imino]methyl}phenol](/img/structure/B2644866.png)

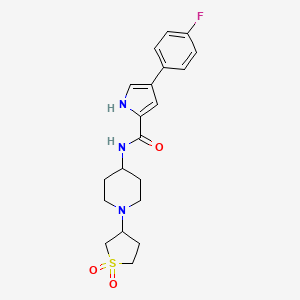

![3-benzyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2644868.png)

![1-methyl-9-(4-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2644869.png)